molecular formula C10H14N2O3 B1298827 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 481703-72-4

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B1298827
CAS No.: 481703-72-4
M. Wt: 210.23 g/mol
InChI Key: UWQHQQWOZKUOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pentanoic acid moiety

Scientific Research Applications

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrogen-containing bases, leading to nucleophilic replacement reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes and modulate metabolic pathways, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with nitrogen bases and undergo nucleophilic replacement reactions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves the condensation of 3,5-dimethylpyrazole with a suitable pentanoic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with 5-oxopentanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted pyrazole derivatives can be formed, depending on the nature of the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler derivative lacking the pentanoic acid moiety.

    5-(1H-Pyrazol-1-yl)-5-oxopentanoic acid: Similar structure but without the methyl groups on the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another derivative with a carboxylic acid group directly attached to the pyrazole ring.

Uniqueness

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is unique due to the combination of the pyrazole ring with specific methyl substitutions and the pentanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHQQWOZKUOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.